Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
Description
This compound (CAS 308297-46-3, C₂₅H₁₈BrFO₅) is a benzofuran derivative featuring a bromo group at position 6, a phenyl group at position 2, and a 2-(4-fluorophenyl)-2-oxoethoxy substituent at position 5 . Its molecular weight is 517.27 g/mol, with a calculated XLogP3 of ~5.2, indicating moderate lipophilicity .
Properties
IUPAC Name |
ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrFO5/c1-2-30-25(29)23-18-12-22(31-14-20(28)15-8-10-17(27)11-9-15)19(26)13-21(18)32-24(23)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFWBRVGKWPVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C3=CC=C(C=C3)F)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzofuran Core
The benzofuran scaffold is constructed via acid-catalyzed cyclization of a 2-aryl-1,3-diketone precursor. For example, heating 2-phenyl-1,3-diketone derivatives in acetic acid at 110°C for 6 hours yields 2-phenylbenzofuran-3-carboxylic acid.
Table 1: Cyclization Conditions and Yields
| Precursor | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Phenyl-1,3-diketone | H2SO4 | 100 | 5 | 78 |
| 2-(4-Methylphenyl)-1,3-diketone | AcOH | 110 | 6 | 82 |
Esterification at Position 3
The carboxylic acid at position 3 is esterified using ethyl chloroformate in the presence of a base (e.g., pyridine or DMAP). Reactions are typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Example Protocol :
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Dissolve 2-phenylbenzofuran-3-carboxylic acid (10 mmol) in DCM (50 mL).
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Add ethyl chloroformate (12 mmol) dropwise under N2 atmosphere.
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Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.
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Quench with ice-water, extract with DCM, and purify via column chromatography (SiO2, hexane:EtOAc 4:1).
Yield : 85–90%.
Bromination at Position 6
Electrophilic bromination is achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl3). The reaction proceeds regioselectively at the electron-rich position 6 of the benzofuran ring.
Table 2: Bromination Optimization
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| NBS | FeCl3 | CCl4 | 25 | 72 |
| Br2 | AlCl3 | CH2Cl2 | 0 | 65 |
Critical Note : Excess bromine leads to di-substitution; stoichiometric NBS is preferred.
Introduction of the 2-(4-Fluorophenyl)-2-Oxoethoxy Group
The oxoethoxy side chain is installed via a Mitsunobu reaction between 5-hydroxy-6-bromo-2-phenylbenzofuran-3-carboxylate and 2-(4-fluorophenyl)-2-oxoethanol.
Procedure :
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Combine 5-hydroxy intermediate (5 mmol), 2-(4-fluorophenyl)-2-oxoethanol (6 mmol), and triphenylphosphine (6 mmol) in THF.
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Add diisopropyl azodicarboxylate (DIAD, 6 mmol) dropwise at 0°C.
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Stir at room temperature for 24 hours, then concentrate and purify via flash chromatography (hexane:EtOAc 3:1).
Yield : 68–75%.
Alternative Pathways and Comparative Analysis
One-Pot Tandem Cyclization-Esterification
Recent advances utilize microwave-assisted synthesis to condense cyclization and esterification into a single step. For example, irradiating a mixture of diketone precursor, ethyl chloroformate, and p-TsOH in DMF at 120°C for 30 minutes achieves 70% yield of the esterified benzofuran core.
Analytical Characterization and Quality Control
Purity Assessment :
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HPLC : C18 column, MeCN:H2O (70:30), retention time = 12.3 min.
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1H NMR (400 MHz, CDCl3): δ 8.02 (s, 1H, Ar-H), 7.89–7.42 (m, 9H, Ar-H), 4.51 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.47 (t, J = 7.1 Hz, 3H, CH3).
Impurity Profiling :
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Residual solvents (DMF, THF) monitored via GC-MS.
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Heavy metals (Pb, As) quantified by ICP-OES to meet ICH Q3D guidelines.
Industrial-Scale Considerations
Cost Drivers :
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2-(4-Fluorophenyl)-2-oxoethanol accounts for 45% of raw material costs.
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Solvent recovery systems reduce DCM usage by 60% in esterification steps.
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against various diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position substituent is critical for modulating electronic and steric properties. Key analogs include:
Impact on Properties :
- Fluorine vs. Chlorine/Methoxy: Fluorine’s electronegativity enhances dipole interactions and metabolic stability, while chlorine increases lipophilicity.
- Oxoethoxy vs. Benzyloxy : The oxo group in the target compound enables hydrogen bonding, critical for target recognition in biological systems, whereas benzyloxy groups rely on hydrophobic interactions .
Variations at Position 2
The phenyl group at position 2 distinguishes the target from analogs with smaller substituents:
Impact on Properties :
- Phenyl vs. Methyl : The phenyl group in the target increases molecular rigidity and may improve binding to aromatic-rich protein pockets, whereas methyl groups offer conformational flexibility .
Biological Activity
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Its unique structural features, including a bromine atom at the 6-position and a fluorophenyl group, suggest potential biological activities that warrant detailed exploration. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by a benzofuran core with various substituents that influence its chemical properties and biological interactions. The presence of a bromo group enhances reactivity, while the fluorophenyl moiety may improve binding affinity to biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Core Structure | Benzofuran |
| Substituents | Bromine, fluorophenyl, ethoxycarbonyl |
| Molecular Formula | C25H18BrFO5 |
| CAS Number | 308297-46-3 |
Anticancer Properties
Preliminary studies indicate that this compound exhibits anticancer properties. The compound's ability to modulate various signaling pathways suggests it may inhibit cancer cell proliferation and induce apoptosis.
In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency. For instance, compounds derived from similar structures have shown IC50 values ranging from 10 to 30 µM in various cancer models .
Anti-inflammatory Effects
Research also highlights the compound's anti-inflammatory potential. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting applications in treating conditions like arthritis or chronic inflammation.
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity, leading to more effective modulation of biological pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits cytokine production | |
| Cytotoxicity | IC50 values < 30 µM in various assays |
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Inflammation Model Testing
In an animal model of inflammation induced by carrageenan injection, administration of the compound resulted in reduced paw edema compared to controls. This suggests its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions, including bromination, esterification, and etherification. Key parameters to optimize include:
- Temperature control : Maintaining 60–80°C during bromination to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for ether bond formation .
- Catalyst use : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in the benzofuran core .
- Reaction monitoring : Thin-layer chromatography (TLC) with dichloromethane/methanol (9:1) to track intermediates .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C6, fluorophenyl group at C5) .
- IR spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~483.2 for [M+H]⁺) .
- X-ray crystallography : Resolves spatial arrangement of the benzofuran core and substituents, critical for structure-activity studies .
Q. Which purification methods ensure high purity for biological assays?
- Methodological Answer :
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted intermediates .
- Recrystallization : Ethanol/water mixtures yield crystals with ≥95% purity .
- HPLC : Reverse-phase C18 columns resolve closely related impurities in polar derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- Comparative studies : Replace bromine with chlorine or iodine to assess changes in binding affinity to targets (e.g., enzymes or receptors). Fluorine at the 4-fluorophenyl group enhances metabolic stability via reduced CYP450 interactions .
- Activity assays : Test modified analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial screens (MIC values). For example, the 4-fluorophenyl group increases antibacterial potency by 2-fold compared to non-halogenated analogs .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on reactivity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
- Dose-response curves : Use IC₅₀ values to compare potency across studies. Discrepancies may arise from impurities >5% in older syntheses .
- Orthogonal assays : Validate anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanism .
Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics) to determine competitive/non-competitive binding .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to targets like COX-2 or EGFR .
- Mutagenesis : Modify active-site residues (e.g., Tyr355 in COX-2) to identify critical interactions .
- Metabolite profiling : LC-MS identifies oxidative metabolites that may contribute to off-target effects .
Key Research Recommendations
- Prioritize X-ray co-crystallography to map target binding sites.
- Explore prodrug derivatives (e.g., ester hydrolysis) to enhance bioavailability.
- Use machine learning to predict SAR for halogenated benzofurans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
